molecular formula C23H18ClN3O3S B3469174 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 380452-98-2

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B3469174
CAS No.: 380452-98-2
M. Wt: 451.9 g/mol
InChI Key: RXOIYFBVRUYHJB-UHFFFAOYSA-N
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Description

2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a quinazolinone-based acetamide derivative characterized by:

  • Core structure: A 3,4-dihydroquinazolin-4-one scaffold substituted at the 2-position with a sulfanyl group linked to an acetamide moiety.
  • Key substituents: 4-Chlorophenyl at the quinazolinone 3-position. 4-Methoxyphenyl on the acetamide nitrogen.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O3S/c1-30-18-12-8-16(9-13-18)25-21(28)14-31-23-26-20-5-3-2-4-19(20)22(29)27(23)17-10-6-15(24)7-11-17/h2-13H,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOIYFBVRUYHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380452-98-2
Record name 2-((3-(4-CL-PH)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)-N-(4-MEO-PH)ACETAMIDE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorobenzene derivatives.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached via a thiolation reaction, using thiol reagents.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through an acylation reaction with 4-methoxyaniline and acetic anhydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinazolinone core.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to altered cellular pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound’s analogs differ primarily in the substituents on the acetamide nitrogen and the quinazolinone ring. Key examples include:

Compound Name Acetamide Substituent (R) Quinazolinone Substituent Molecular Formula Molecular Weight Key Data/Activity
Target Compound 4-Methoxyphenyl 4-Chlorophenyl C₂₂H₁₈ClN₃O₃S 455.91 - Synthesized via coupling of diazonium salts (similar to ).
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide () 4-Sulfamoylphenyl 4-Chlorophenyl C₂₂H₁₇ClN₄O₄S₂ 501.0 - Higher molecular weight due to sulfamoyl group; potential enhanced solubility.
N-(4-Chloro-2-methylphenyl)-2-{[3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide () 4-Chloro-2-methylphenyl 3-Allyl C₂₀H₁₈ClN₃O₂S 407.89 - Lower molecular weight; allyl group may influence lipophilicity.
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide () 2,4,6-Trimethylphenyl 4-Chlorophenyl C₂₅H₂₂ClN₃O₂S 464.0 - Bulky trimethylphenyl group may reduce solubility but enhance binding affinity.
Key Observations:
  • Electron-Donating vs.
  • Molecular Weight and Solubility : Sulfamoyl-substituted analogs (e.g., ) exhibit higher polarity, suggesting improved aqueous solubility, whereas alkyl/aryl groups (e.g., ) increase hydrophobicity.

Crystallographic and Stability Data

  • Crystal Packing : Analogs like N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () exhibit intermolecular hydrogen bonding (C–H⋯O), which stabilizes the crystal lattice and may influence solubility.
  • Thermal Stability : Melting points for similar compounds range from 274–288°C (), suggesting the target compound likely shares high thermal stability.

Biological Activity

The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a synthetic derivative belonging to the class of quinazoline-based compounds. Its unique structure, characterized by the presence of a chlorophenyl group and a methoxyphenyl moiety, suggests potential biological activities worth exploring. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Information

  • Molecular Formula : C23H18ClN3O3S
  • SMILES : COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl
  • InChIKey : RXOIYFBVRUYHJB-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has not been extensively documented in literature. However, related compounds within the quinazoline class have shown various pharmacological effects, including:

  • Anticancer Activity : Quinazoline derivatives have been reported to exhibit significant cytotoxicity against various cancer cell lines. For instance, similar compounds have demonstrated inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Antimicrobial Properties : Some quinazoline derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents like chlorine may enhance this activity.
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to inhibit cyclooxygenase enzymes (COX), contributing to their anti-inflammatory properties.

The mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of COX enzymes and lipoxygenases, which play critical roles in inflammatory processes.
  • Induction of Apoptosis : Similar quinazoline derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases.
  • Interaction with Receptors : The compound might interact with various cellular receptors, influencing signal transduction pathways involved in cell growth and survival.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

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